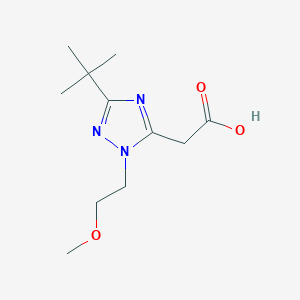
2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid is a complex organic compound that features a triazole ring, a tert-butyl group, and a methoxyethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the tert-butyl group and the methoxyethyl side chain. The final step involves the acylation of the triazole ring to form the acetic acid derivative. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The tert-butyl and methoxyethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the triazole ring .
Wissenschaftliche Forschungsanwendungen
2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and its substituents can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives with different substituents, such as:
- 2-(3-(tert-Butyl)-1-(2-hydroxyethyl)-1H-1,2,4-triazol-5-yl)acetic acid
- 2-(3-(tert-Butyl)-1-(2-ethoxyethyl)-1H-1,2,4-triazol-5-yl)acetic acid
Uniqueness
What sets 2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications in research and industry .
Eigenschaften
Molekularformel |
C11H19N3O3 |
|---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
2-[5-tert-butyl-2-(2-methoxyethyl)-1,2,4-triazol-3-yl]acetic acid |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)10-12-8(7-9(15)16)14(13-10)5-6-17-4/h5-7H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
WAZHJIOUEOBPSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=N1)CC(=O)O)CCOC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B8674003.png)
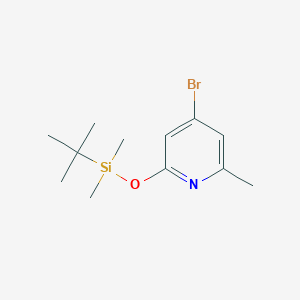
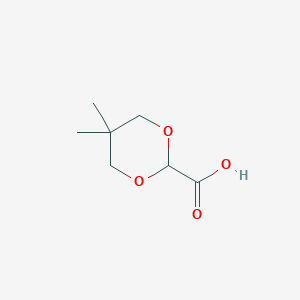
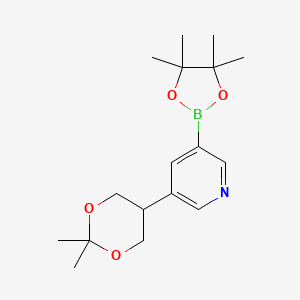
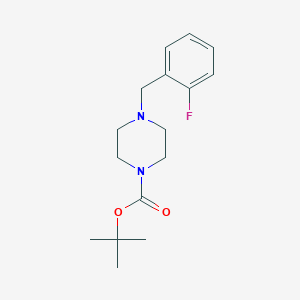
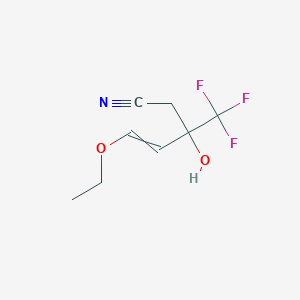
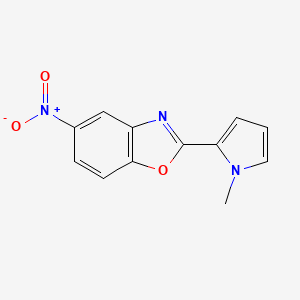
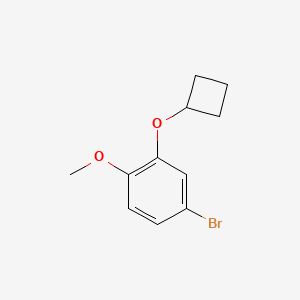
![5-(Chloromethyl)-1-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B8674041.png)
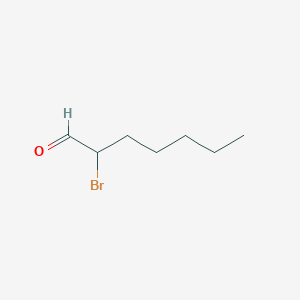
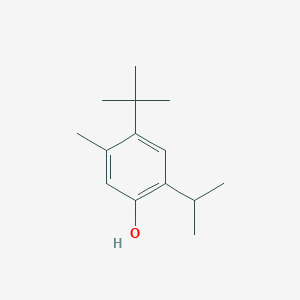
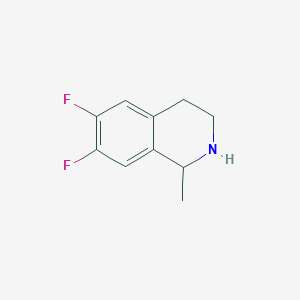
![1-[3-(3-Pyridyl)propyl]piperazine](/img/structure/B8674078.png)
![1-[Chloro(hydroxyimino)methyl]-4-trifluoromethylbenzene](/img/structure/B8674089.png)
